molecular formula C18H24N4O3 B6893182 N-[(1S)-1-[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]benzamide

N-[(1S)-1-[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]benzamide

Cat. No.: B6893182
M. Wt: 344.4 g/mol
InChI Key: GRDZRDLZUZKEKF-AWEZNQCLSA-N
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Description

The compound contains an oxadiazole ring, which is significant for its pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]benzamide typically involves multi-step procedures:

  • Formation of the Oxadiazole Ring

    • Starting with the appropriate hydrazide, cyclization reactions can be carried out to form the 1,2,4-oxadiazole ring.

    • Typical conditions might include the use of acid catalysts or dehydrating agents.

  • Attachment of Acetamidopropyl Group

    • This involves the acylation of the oxadiazole intermediate to introduce the acetamidopropyl side chain.

    • Reagents such as acetyl chloride in the presence of a base (e.g., pyridine) are commonly used.

  • Coupling with Benzamide

    • The final step involves coupling the oxadiazole-acetamidopropyl intermediate with a benzamide derivative.

    • This coupling can be achieved using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

On an industrial scale, the synthesis would be optimized for yield and cost-effectiveness. It would involve:

  • Continuous Flow Synthesis: : This can enhance the efficiency and safety of the reactions.

  • Optimization of Reaction Conditions: : Parameters such as temperature, solvent choice, and reaction time are finely tuned.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, typically involving the oxadiazole ring.

  • Reduction: : Reduction reactions may target specific functional groups within the molecule, possibly altering its activity.

  • Substitution: : Substitution reactions might involve replacing functional groups to synthesize derivatives with potentially enhanced properties.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic agents, depending on the nature of the substitution.

Major Products

  • Oxidation Products: : Oxidized derivatives retaining the core structure of the molecule.

  • Reduction Products: : Reduced forms which may exhibit different biological activities.

  • Substitution Products: : Derivatives with varied functional groups for structure-activity relationship studies.

Scientific Research Applications

Chemistry

  • Catalysis: : As a ligand in catalytic systems.

  • Synthetic Intermediate: : Used in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition: : Potential inhibitor of certain enzymatic pathways.

  • Signal Transduction Modulation: : Impacts cellular signaling mechanisms.

Medicine

  • Drug Development: : Investigated for potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

  • Material Science: : Exploring its potential in creating new materials with unique properties.

  • Agrochemicals: : Possibility of developing new pesticides or herbicides.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Binding: : The compound can bind to specific enzymes, inhibiting their action and altering biochemical pathways.

  • Cell Membrane Interaction: : May interact with cellular membranes, impacting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)benzamide: : Similar in the benzamide moiety but lacks the oxadiazole ring.

  • N-(3-acetamidopropyl)benzamide: : Similar acetamidopropyl group but with different core structure.

  • 2-methylpropyl oxadiazole derivatives: : Share the oxadiazole core but differ in side-chain modifications.

Highlighting Uniqueness

N-[(1S)-1-[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]benzamide's unique combination of functional groups and structural elements makes it particularly versatile for various applications, setting it apart from other similar compounds.

This compound is like a Swiss Army knife in the chemistry world, offering a unique blend of functionality and versatility. What’s piquing your curiosity about it?

Properties

IUPAC Name

N-[(1S)-1-[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-11(2)14(19-15(24)13-9-7-6-8-10-13)16-20-17(22-25-16)18(4,5)21-12(3)23/h6-11,14H,1-5H3,(H,19,24)(H,21,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDZRDLZUZKEKF-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC(=NO1)C(C)(C)NC(=O)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=NC(=NO1)C(C)(C)NC(=O)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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